molecular formula C15H12Cl2N4O2 B2408312 2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797329-36-2

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2408312
CAS No.: 1797329-36-2
M. Wt: 351.19
InChI Key: BYVRJMMEOJQSLH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyrimidine moiety is particularly noteworthy for its potential bioactivity and versatility in chemical synthesis .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2/c1-9-4-14-18-6-11(7-21(14)20-9)19-15(22)8-23-13-3-2-10(16)5-12(13)17/h2-7H,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVRJMMEOJQSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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